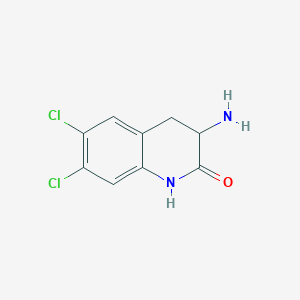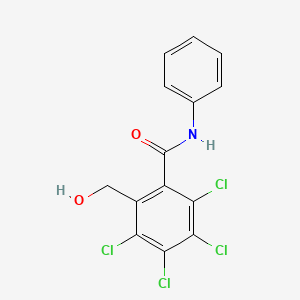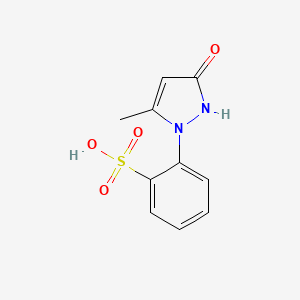![molecular formula C18H19NO B14577311 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 61190-79-2](/img/structure/B14577311.png)
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones This compound is characterized by the presence of a benzyl(methyl)amino group attached to a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1H-inden-1-one with benzylamine and formaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
PRL-8-53: Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate hydrochloride
Nicardipine Related Compound B: 3-{2-[Benzyl(methyl)amino]ethyl}-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine 3,5-dicarboxylate oxalate
Uniqueness
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, including the indenone core and the benzyl(methyl)amino group. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61190-79-2 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H19NO/c1-13-17(15-10-6-7-11-16(15)18(13)20)19(2)12-14-8-4-3-5-9-14/h3-11,13,17H,12H2,1-2H3 |
InChI Key |
HDUXHCVERHGIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)



![Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14577246.png)
![1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene](/img/structure/B14577249.png)

![6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577262.png)



![1-[2-(Acetyloxy)ethyl]-1-ethyl-2-methylpiperidin-1-ium](/img/structure/B14577276.png)
